Z-Ser(Tos)-Ome chemical structure and properties
Z-Ser(Tos)-Ome chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Ser(Tos)-OMe, or N-Benzyloxycarbonyl-O-tosyl-L-serine methyl ester, is a protected amino acid derivative of serine. In this derivative, the amino group is protected by a benzyloxycarbonyl (Z) group, the hydroxyl group is converted to a tosylate (Tos) ester, and the carboxyl group is esterified as a methyl ester (OMe). This trifunctional protection strategy makes Z-Ser(Tos)-OMe a valuable building block in peptide synthesis and medicinal chemistry, allowing for selective modification at other positions of a peptide chain. While specific biological activities of Z-Ser(Tos)-OMe are not extensively documented in publicly available literature, its structural components suggest potential roles as an intermediate in the synthesis of bioactive peptides and as a research tool for studying serine-dependent biological processes. Amino acid derivatives, in general, have been explored for their potential ergogenic effects, influencing anabolic hormone secretion and providing fuel during exercise[1].
Chemical Structure and Properties
The chemical structure of Z-Ser(Tos)-OMe features a chiral center at the alpha-carbon, inheriting the L-configuration from the parent amino acid, L-serine. The key functional groups, the Z-group, the tosylate group, and the methyl ester, impart specific chemical properties that are crucial for its application in organic synthesis.
Table 1: Physicochemical Properties of Z-Ser(Tos)-OMe and Related Compounds
| Property | Z-Ser(Tos)-OMe | N-Benzyloxycarbonyl-O-mesyl-L-serine Methyl Ester |
| CAS Number | 1492-52-0[1][2][3] | Not available |
| Molecular Formula | C19H21NO7S[2] | C13H17NO7S[4] |
| Molecular Weight | 407.44 g/mol [3] | 335.34 g/mol [4] |
| Appearance | White to off-white solid (predicted) | Viscous colorless oil[4] |
| Melting Point | Not available | Not available |
| Optical Rotation | Not available | [α]D20 +5.0 (c 0.30, CHCl3)[4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble in Dichloromethane, Ethyl Acetate |
Table 2: Spectroscopic Data of a Closely Related Compound: N-Benzyloxycarbonyl-O-mesyl-L-serine Methyl Ester
| Spectroscopy | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.36 - 7.30 (m, 5 H), 5.61 (d, J = 6.0 Hz, 1 H), 5.11 (s, 2 H), 4.50 (m, 1 H), 4.28 (m, 2 H), 3.76 (s, 3 H), 2.96 (s, 3 H) | [4] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 173.73, 171.86, 155.93, 135.97, 128.55, 128.29, 128.12, 67.21, 65.69, 52.76, 50.76, 37.14 | [4] |
| IR (KBr) | νmax: 3327.6, 2940.0, 1696.1, 1538.0, 1341.3, 1172.5, 1005.7, 740.5 cm⁻¹ | [4] |
| ESI-MS (+VE) | m/z: 368.0 (M + Na)⁺ | [4] |
Experimental Protocols
Proposed Synthesis of Z-Ser(Tos)-OMe
The synthesis of Z-Ser(Tos)-OMe would likely proceed in a multi-step fashion starting from L-serine.
-
Esterification of L-Serine: The carboxyl group of L-serine is first protected as a methyl ester. A common method involves reacting L-serine with methanol in the presence of an acid catalyst, such as thionyl chloride or trimethylchlorosilane[5][6]. This yields L-serine methyl ester hydrochloride.
-
N-protection with Z-group: The amino group of L-serine methyl ester is then protected with a benzyloxycarbonyl (Z) group. This is typically achieved by reacting the amino acid ester with benzyl chloroformate in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable solvent like dioxane or a biphasic system[7]. This step yields Z-Ser-OMe.
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O-Tosylation: The final step is the tosylation of the hydroxyl group. Z-Ser-OMe is reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine or triethylamine in an aprotic solvent such as dichloromethane at low temperature[8].
Caption: Proposed synthetic workflow for Z-Ser(Tos)-OMe.
Purification
Purification of the final product would likely involve standard techniques of organic synthesis. After the reaction is complete, the reaction mixture would be worked up by washing with aqueous solutions to remove the base and any water-soluble byproducts. The crude product would then be purified by column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes.
HPLC Analysis
The purity of Z-Ser(Tos)-OMe can be assessed by High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is typically used for protected amino acids. The mobile phase would likely consist of a mixture of acetonitrile and water, possibly with a small amount of an acid modifier like trifluoroacetic acid to improve peak shape. Enantiomeric purity can be determined using a chiral stationary phase, such as a cellulose-based column[9].
Caption: General workflow for HPLC analysis.
Biological Activity and Signaling Pathways
Specific biological studies on Z-Ser(Tos)-OMe are scarce in the available literature. Its primary role is likely as a synthetic intermediate. However, the parent molecule, L-serine, is a crucial amino acid with diverse biological functions.
L-serine is a non-essential amino acid that can be synthesized in the body and plays a central role in various metabolic pathways[10]. It is a precursor for the synthesis of other amino acids, such as glycine and cysteine, as well as phospholipids and purines[11][12]. In the nervous system, L-serine is a precursor to the neuromodulator D-serine and has been investigated for its neuroprotective effects[][14]. L-serine has been shown to promote the survival, proliferation, and differentiation of neural stem cells, potentially through the activation of the PI3K/Akt/mTOR pathway[12]. Furthermore, serine and its derivatives are involved in maintaining cellular integrity and supporting proper cell signaling[].
Given that Z-Ser(Tos)-OMe is a protected form of serine, it is unlikely to be biologically active in this form. The protecting groups would need to be removed for it to participate in biological pathways. However, as a research chemical, it could be used in studies where controlled release or delivery of a serine derivative is desired. The tosyl group is a good leaving group, which could potentially allow for the molecule to act as an alkylating agent in certain contexts, though this has not been reported.
Caption: Key biological roles of the parent amino acid, L-serine.
Conclusion
Z-Ser(Tos)-OMe is a valuable, fully protected serine derivative for applications in organic synthesis, particularly in the field of peptide chemistry. While its direct biological effects have not been extensively studied, its structure allows for its use as a versatile building block for the creation of more complex molecules with potential therapeutic applications. Further research is needed to explore any intrinsic biological activity of Z-Ser(Tos)-OMe and its potential involvement in cellular signaling pathways following deprotection. The data and protocols presented in this guide, based on available information for the compound and its close analogs, provide a foundational resource for researchers working with this molecule.
References
- 1. Z-Ser(Tos)-OMe | CAS#:1492-52-0 | Chemsrc [chemsrc.com]
- 2. pschemicals.com [pschemicals.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis of a Homologous Series of Side Chain Extended Orthogonally-Protected Aminooxy-Containing Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biochemistry, Amino Acid Synthesis and Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Serine biosynthetic pathways signal to diverse outputs in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. L-Serine-Mediated Neuroprotection Includes the Upregulation of the ER Stress Chaperone Protein Disulfide Isomerase (PDI) - PubMed [pubmed.ncbi.nlm.nih.gov]
